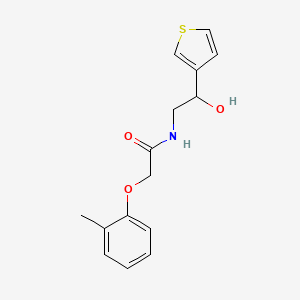

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a thiophene ring at the 3-position, a hydroxyethyl group, and an o-tolyloxy (ortho-methylphenoxy) substituent. This compound’s structure combines aromatic heterocyclic (thiophene) and phenolic (o-tolyloxy) moieties, which may confer unique physicochemical and biological properties. The hydroxyethyl group enhances hydrophilicity, while the o-tolyloxy group introduces steric and electronic effects that could influence receptor binding or metabolic stability .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-4-2-3-5-14(11)19-9-15(18)16-8-13(17)12-6-7-20-10-12/h2-7,10,13,17H,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVIJPZOJFSVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural characteristics of this compound, particularly the presence of a thiophene ring and an o-tolyloxy group, suggest possible interactions with various biological targets.

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, research has shown that similar compounds with thiophene moieties can disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves the interaction of the thiophene ring with bacterial enzymes, which may inhibit critical metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound may serve as a candidate for treating inflammatory diseases by modulating immune responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the hydroxy group enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets. Additionally, the o-tolyloxy group may influence lipophilicity and bioavailability, which are essential factors in drug design.

| Property | Details |

|---|---|

| Molecular Formula | C15H17NO3S |

| Molecular Weight | 291.37 g/mol |

| Potential Activities | Antimicrobial, Anti-inflammatory |

| Mechanism of Action | Cell membrane disruption, Cytokine modulation |

Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. Results indicated that these compounds exhibited moderate to high inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Study 2: Anti-inflammatory Mechanisms

Another study focused on evaluating the anti-inflammatory properties through in vitro assays using macrophage cell lines. The results showed that treatment with this compound led to a significant reduction in NO production in response to lipopolysaccharide (LPS) stimulation, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.

Comparison with Similar Compounds

Thiophene-Containing Acetamides

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via acylation of 2-aminothiophene-3-carbonitrile. The presence of a cyano group and thiophene-2-yl substituent distinguishes it from the target compound’s thiophen-3-yl and o-tolyloxy groups. This difference in substitution patterns may alter electronic properties and solubility .

- 2-Hydroxy-N-methyl-2-(thiophen-3-yl)-N-tosylacetamide (): Features a tosyl (p-toluenesulfonyl) group instead of o-tolyloxy.

Phenoxyacetamide Derivatives

- N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide (3c) (): Exhibits a phenoxy group similar to the target compound but lacks the thiophene moiety. Its IC50 of 74 µM in enzyme inhibition studies highlights the importance of the phenoxy group in bioactivity.

Thiazolidinone-Based Thioamides

- Compound 25 (): Contains a trifluoromethylphenyl group and trimethoxybenzylidene substituent. The fluorine atoms increase lipophilicity, contrasting with the target compound’s hydroxyethyl group, which likely improves aqueous solubility. The yield (89%) and melting point (160–161°C) suggest high synthetic feasibility for analogs with electron-deficient aromatic systems .

Key Observations:

Substituent Effects: Electron-donating groups (e.g., o-tolyloxy’s methyl) may improve binding affinity compared to electron-withdrawing groups (e.g., nitro in ’s compound 12) . Thiophen-3-yl vs.

Synthetic Feasibility :

- High-yield routes (e.g., 89% for compound 25) suggest that introducing methoxy or halogenated aromatic systems is efficient, whereas sterically hindered o-tolyloxy groups may require optimized conditions .

Biological Activity: Phenoxyacetamides (e.g., compound 3c) demonstrate moderate enzyme inhibition, suggesting the target compound’s o-tolyloxy group could similarly interact with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.